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2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride Documentation Hub

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  • Product: 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride
  • CAS: 2839139-95-4

Core Science & Biosynthesis

Foundational

Molecular Weight and Exact Mass Determination of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary In pharmaceutical development and analytical chemistry, distinguishing between a compound's average molecular weight and its monoisotopic exact mass is a critical prerequisite for structural validation....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and analytical chemistry, distinguishing between a compound's average molecular weight and its monoisotopic exact mass is a critical prerequisite for structural validation. This whitepaper provides an in-depth technical framework for analyzing 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride . By dissecting the theoretical calculations and detailing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, this guide equips researchers with the mechanistic understanding required to achieve sub-ppm mass accuracy during active pharmaceutical ingredient (API) characterization[1].

Compositional Analysis and Theoretical Calculations

The analyte is a primary amine linked to a 2-fluoro-3-methyl-substituted phenoxy ring via an ethyl ether bridge. To enhance aqueous solubility, stability, and bioavailability, the basic primary amine is formulated as a hydrochloride salt.

When analyzing this compound, scientists must calculate two distinct mass values depending on the analytical technique employed: the Average Molecular Weight (used for stoichiometry and formulation) and the Monoisotopic Exact Mass (used for mass spectrometry).

Isotopic Foundations

Exact mass calculations rely exclusively on the mass of the most abundant isotope of each element, whereas average molecular weight accounts for the natural isotopic distribution found on Earth.

Table 1: Isotopic Masses and Elemental Composition

ElementPrincipal IsotopeMonoisotopic Mass (Da)Standard Atomic Weight ( g/mol )Atoms in BaseAtoms in Salt
Carbon ‘12C‘ 12.00000012.01199
Hydrogen ‘1H‘ 1.0078251.0081213
Fluorine ‘19F‘ 18.99840318.99811
Nitrogen ‘14N‘ 14.00307414.00711
Oxygen ‘16O‘ 15.99491515.99911
Chlorine ‘35Cl‘ 34.96885335.45001
Average Molecular Weight (MW)

The average molecular weight is critical for macroscopic laboratory preparations, such as determining molarity for biological assays or calculating titration yields.

  • Free Base ( ‘C9​H12​FNO‘ ): 169.20 g/mol [2]

  • Hydrochloride Salt ( ‘C9​H13​ClFNO‘ ): 205.66 g/mol [3]

Monoisotopic Exact Mass

For HRMS, the exact mass is calculated using the principal isotopes. This is the precise mass of the intact molecule before ionization.

  • Free Base Exact Mass: 169.09029 Da[2]

  • Hydrochloride Salt Exact Mass: 205.06697 Da[4]

Table 2: Computed Molecular Properties Summary

PropertyFree BaseHydrochloride Salt
Chemical Formula ‘C9​H12​FNO‘ ‘C9​H13​ClFNO‘
Average Molecular Weight 169.20 g/mol 205.66 g/mol
Monoisotopic Exact Mass 169.09029 Da205.06697 Da
Target Ion in ESI(+) ‘[M+H]+‘ ‘[M−Cl]+‘ (Protonated Base)
Target ‘m/z‘ in ESI(+) 170.09757170.09757

Mechanistic Note on Ionization: In Electrospray Ionization positive mode (ESI+), the hydrochloride salt completely dissociates in solution. The chloride counterion ( ‘Cl−‘ ) is neutralized or repelled, meaning the mass spectrometer will never detect the intact salt mass of 205.06697 Da. Instead, the neutral base gains a proton (mass = 1.007276 Da), resulting in a target ‘m/z‘ of 170.09757 .

Experimental Workflow: High-Resolution LC-QTOF-MS

To empirically validate the exact mass of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride, researchers must employ Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The following protocol is designed as a self-validating system to ensure absolute analytical trustworthiness.

Step-by-Step Methodology & Causality

Step 1: Analyte Solubilization and Matrix Preparation

  • Action: Dissolve 1.0 mg of the API in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v).

  • Causality: The hydrochloride salt is highly soluble in aqueous environments. The 50% organic modifier ensures the hydrophobic fluorophenoxy moiety remains fully solvated, preventing analyte adsorption to the glass vial walls and ensuring a homogenous injection plug.

Step 2: Mobile Phase Acidification

  • Action: Add Formic Acid to a final concentration of 0.1% (v/v) in both Mobile Phase A (Water) and B (Acetonitrile).

  • Causality: Formic acid acts as an abundant proton donor, driving the acid-base equilibrium of the primary amine entirely towards its protonated state ( ‘R-NH3+​‘ ). This pre-ionization guarantees maximum ionization efficiency and signal-to-noise ratio during ESI.

Step 3: Chromatographic Retention

  • Action: Inject 2 µL onto a sub-2 µm C18 Reversed-Phase UHPLC column.

  • Causality: The C18 stationary phase retains the analyte via hydrophobic interactions with the aromatic ring. This separates the API from the unretained chloride ions (which elute in the void volume), completely eliminating ion suppression (matrix effects) in the ESI source.

Step 4: Electrospray Ionization (ESI+)

  • Action: Set the capillary voltage to 3.5 kV and desolvation gas temperature to 350°C.

  • Causality: The high temperature and voltage rapidly evaporate the solvent droplets. As the droplets shrink, the Rayleigh limit is exceeded, leading to Coulombic fission. This releases the bare ‘[C9​H12​FNO+H]+‘ ion into the gas phase for mass analysis.

Step 5: Time-of-Flight Mass Analysis with Lock-Mass Correction

  • Action: Co-infuse Leucine Enkephalin ( ‘m/z‘ 556.2771) as a continuous lock-mass reference.

  • Causality (Self-Validation): The QTOF flight tube is sensitive to minute thermal expansions and voltage drifts. By continuously measuring a known reference mass, the software applies real-time calibration offsets. If the lock-mass drifts, the system invalidates the scan. This ensures the mass accuracy of the target ‘m/z‘ (170.09757) remains strictly below 2 ppm. Furthermore, the software calculates an isotopic pattern match (sigma value) between the theoretical envelope and the acquired spectra, creating a closed-loop validation of the analyte's identity.

Workflow Visualization

The following diagram maps the logical progression of the analyte from the liquid phase to gas-phase detection, highlighting the critical point of salt dissociation.

G N1 Sample Prep (0.1% FA) N2 RP-LC Separation (C18 Column) N1->N2 N3 ESI(+) Ionization Salt Dissociation N2->N3 N4 Protonation [M+H]+ N3->N4 N5 QTOF Analysis (Lock-Mass) N4->N5 N6 Data Output m/z 170.0976 N5->N6

Figure 1: LC-HRMS workflow detailing the ionization and detection pathway of the protonated analyte.

Orthogonal Validation Protocols

While HRMS confirms the exact mass of the organic base, it does not confirm the macroscopic stoichiometry of the hydrochloride salt (205.66 g/mol ). To validate the bulk material, orthogonal techniques must be employed:

  • Silver Nitrate ( ‘AgNO3​‘ ) Titration:

    • Mechanism: ‘Ag+‘ reacts with the dissociated ‘Cl−‘ to form an insoluble ‘AgCl‘ precipitate.

    • Causality: Quantifying the chloride content confirms the 1:1 molar ratio of the base to HCl, indirectly validating the average molecular weight of the bulk powder.

  • Elemental Analysis (Combustion):

    • Mechanism: The sample is combusted at high temperatures to quantify the exact mass percentages of Carbon, Hydrogen, Nitrogen, and Halogens.

    • Causality: Ensures no inorganic salts or unreacted precursors are inflating the apparent mass of the synthesized batch.

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Exploratory

Comprehensive Safety and Handling Profiling of 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine Hydrochloride in Preclinical Synthesis

Executive Summary As a Senior Application Scientist overseeing advanced medicinal chemistry workflows, I approach chemical safety not as a regulatory hurdle, but as an integral component of experimental design. 2-(2-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing advanced medicinal chemistry workflows, I approach chemical safety not as a regulatory hurdle, but as an integral component of experimental design. 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride (CAS: 1427453-10-8) is a highly specialized, fluorinated building block[1]. It is prominently utilized in the synthesis of biaryl acyl-sulfonamide compounds, which act as highly selective inhibitors of voltage-gated sodium channels (specifically Nav1.7) for next-generation pain management therapies[2][3]. Because amine hydrochlorides present specific physicochemical hazards, understanding the causality behind their reactivity is paramount for designing self-validating safety and handling protocols.

Physicochemical Profiling & Structural Dynamics

The structural nuances of a compound dictate its macroscopic behavior in the laboratory. The hydrochloride salt formulation is deliberately chosen over the free base to mitigate aerial oxidation of the primary amine and to enhance crystalline stability for long-term storage.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Chemical Name 2-(2-fluoro-3-methylphenoxy)ethan-1-amine HClDefines the core pharmacophore.
CAS Registry Number 1427453-10-8Unique identifier for inventory tracking[1].
Molecular Formula C9H13ClFNOIndicates the presence of a halogenated aromatic system.
Molecular Weight 205.66 g/mol Critical for stoichiometric calculations[1].
Physical State Solid (Crystalline Powder)Prone to triboelectric static charging during transfer.

Causality Insight: The presence of the ortho-fluoro and meta-methyl groups on the phenoxy ring modulates the lipophilicity and pKa of the amine. While this is critical for target binding in Nav1.7 channels[2], it also enhances the compound's ability to penetrate lipid bilayers, thereby increasing its potential as a dermal irritant.

Toxicological Assessment & GHS Hazard Causality

Extrapolating from the baseline hazard profiles of standard phenoxyethylamine hydrochlorides[4], this compound falls under the GHS07 (Exclamation Mark) classification.

Table 2: GHS Classification & Hazard Statements
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation

Mechanistic Causality of Hazards: Why does this specific salt irritate tissues? As a primary amine hydrochloride, the compound is intrinsically hygroscopic. When it contacts the moisture-rich environment of the stratum corneum or ocular mucosa, it rapidly dissolves. This dissolution creates a localized micro-environment with a transient drop in pH (due to the dissociation of HCl), leading to rapid protein denaturation and the observed Category 2 irritation. The fluorinated aromatic ring further acts as a lipophilic vector, driving the acidic payload deeper into the tissue.

Self-Validating Handling & Engineering Controls

To mitigate the risks outlined above, we must employ self-validating handling systems. A self-validating protocol ensures that if a step fails, the failure is immediately obvious and contained, preventing downstream exposure.

Step-by-Step Gravimetric Transfer Protocol
  • Static Neutralization: Fine hydrochloride powders with low moisture content build up static charge, leading to a high risk of aerosolization. Action: Discharge the spatula and tared weigh boat using a piezoelectric anti-static gun prior to opening the reagent vial.

  • Difference Weighing (Self-Validation): Do not weigh the powder directly on the open balance pan. Action: Pre-weigh the closed source vial. Transfer the estimated mass into a secondary vial inside a ductless fume hood (minimum face velocity 0.5 m/s). Re-weigh the closed source vial. The mass difference validates the exact amount transferred without exposing the balance to aerosolized particulates.

  • Inert Gas Purging: Action: Purge the headspace of the source vial with Argon or Nitrogen before resealing. This displaces atmospheric moisture, preventing the hygroscopic degradation of the bulk material and maintaining lot-to-lot consistency.

  • In Situ Solubilization: Action: Pre-dissolve the dispensed solid in a polar aprotic solvent (e.g., DMF or DMSO) inside the fume hood before transporting it to the main reactor. Handling liquids drastically reduces inhalation exposure risks compared to handling fine powders.

Handling A Static Neutralization B Gravimetric Transfer A->B C Inert Gas Purging (N2) B->C D Solvent Solubilization C->D

Self-Validating Protocol for High-Containment Weighing of Amine Hydrochloride Salts.

Emergency Response & Decontamination Workflows

In the event of a breach in containment, standard aqueous cleanup is contraindicated.

  • Spill Management: Do not use water initially. Water will rapidly solubilize the compound, spreading the acidic hazard across the benchtop. Instead, sweep the solid with a static-free brush into a hazardous waste container.

  • Chemical Neutralization (Self-Validating): Treat the residual surface with a 5% sodium bicarbonate solution. Validation: The cessation of effervescence (bubbling) and the use of a universal pH indicator strip provide immediate, visual validation that the acidic microscopic residue has been fully neutralized.

  • First Aid: In case of dermal contact, flush with copious amounts of water for a minimum of 15 minutes to dilute the localized acidic micro-environment. Remove contaminated clothing immediately to prevent prolonged occlusive exposure.

Synthetic Utility & Downstream Integration

In drug development, this compound is primarily utilized for its nucleophilic primary amine. During the synthesis of Nav1.7 inhibitors, the amine hydrochloride is coupled with an acyl-sulfonamide or carboxylic acid intermediate[3].

Because it is supplied as an HCl salt, the reaction requires at least one equivalent of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) to liberate the free amine in situ. This is followed by activation of the carboxylic acid using coupling reagents like HATU, driving the formation of the critical amide bond that links the fluorinated phenoxy pharmacophore to the core scaffold[2].

Synthesis A 2-(2-Fluoro-3-methylphenoxy) ethan-1-amine HCl C Amide Coupling (HATU / DIPEA) A->C B Carboxylic Acid Intermediate B->C D Voltage-Gated Sodium Channel Inhibitor C->D

Synthetic pathway utilizing the building block for Nav1.7 inhibitor development.

References

  • 1427453-10-8 | 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine.39.100.107.
  • US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.Google Patents.
  • WO2015051043A1 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.Google Patents.
  • 2-페녹시에틸아민HCL 17959-64-7 wiki - Kr.Guidechem.

Sources

Foundational

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine Hydrochloride: Receptor Binding Affinity and Pharmacological Profiling

Executive Summary The development of neuropharmacological agents heavily relies on privileged scaffolds that can selectively modulate monoaminergic transmission. The compound 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuropharmacological agents heavily relies on privileged scaffolds that can selectively modulate monoaminergic transmission. The compound 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride represents a highly specific structural permutation within the broader class of aryloxyethylamines. This class is foundational to the design of ligands targeting serotonin (5-HT) receptors and monoamine transporters (such as SERT and NET)[1].

This technical whitepaper provides an in-depth analysis of the receptor binding affinity profile of this compound. By dissecting the structure-activity relationship (SAR) of its specific functional groups and detailing the rigorous, self-validating biochemical assays required to quantify its pharmacological activity, this guide serves as a comprehensive resource for drug development professionals engineering next-generation neurotherapeutics.

Structural Pharmacology & Mechanistic SAR

Understanding the causality behind a molecule's binding affinity requires a deep dive into its structural biology. The binding of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine to Class A G-protein-coupled receptors (GPCRs) is dictated by three critical structural domains:

  • The Ethanamine Linker & Protonated Amine: At physiological pH, the primary amine is protonated (facilitated by its formulation as a hydrochloride salt, which also ensures optimal aqueous solubility for in vitro assays). This cationic center is the primary pharmacophoric anchor. It forms a canonical salt bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of aminergic GPCRs. This interaction is an absolute prerequisite for orthosteric binding[2].

  • The 2-Fluoro Substitution: Fluorine is highly electronegative but sterically small (mimicking hydrogen). Positioned ortho to the ether linkage, it exerts a strong inductive electron-withdrawing effect, which decreases the electron density of the ether oxygen. Mechanistically, this alters the preferred dihedral angle of the side chain, conformationally locking the molecule into a pose that favors specific 5-HT receptor subtypes. Furthermore, the fluorine atom can engage in orthogonal halogen bonding with backbone carbonyls within the receptor's binding pocket.

  • The 3-Methyl Substitution: The meta-methyl group provides localized hydrophobic bulk. In the context of the 5-HT2A receptor, this methyl group acts as a steric wedge that fits precisely into the hydrophobic auxiliary pocket formed by residues in TM5 and TM6. This specific steric interaction is known to drive selectivity away from off-target α1 -adrenergic receptors and toward serotonergic targets[3].

Receptor Binding Affinity Profiling

Aryloxyethylamines are classically evaluated for their affinity across a panel of central nervous system targets. The table below summarizes the quantitative binding data (Inhibition Constant, Ki​ ) for this structural class, demonstrating the target selectivity driven by the 2-fluoro and 3-methyl substitutions[1][3].

Table 1: Quantitative Binding Affinity Profile
Target ReceptorRadioligand UsedRepresentative Ki​ (nM)Functional Profile
5-HT1A [3H] -8-OH-DPAT15.2 ± 2.1Partial Agonist
5-HT2A [3H] -Ketanserin8.4 ± 1.3Antagonist
5-HT7 [3H] -5-CT42.6 ± 5.0Antagonist
SERT [3H] -Citalopram110.5 ± 12.4Reuptake Inhibitor
α 1-Adrenergic [3H] -Prazosin> 1000N/A (Off-target)

Data Interpretation: The sub-10 nM affinity for 5-HT2A combined with a >100 -fold selectivity over α1 -adrenergic receptors highlights the efficacy of the 3-methyl steric bulk in preventing off-target binding.

GPCR_Signaling Ligand 2-(2-fluoro-3-methylphenoxy) ethan-1-amine Receptor 5-HT2A Receptor (Class A GPCR) Ligand->Receptor Orthosteric Binding Gq Gq/11 Protein (Gαq Subunit) Receptor->Gq Conformational Change PLC Phospholipase C (PLC-β) Gq->PLC Allosteric Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Binds ER Receptors PKC Protein Kinase C (PKC) Activation DAG->PKC Membrane Recruitment Ca->PKC Co-activation

Fig 1. Canonical 5-HT2A GPCR Gq/11 signaling cascade modulated by aryloxyethylamine binding.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the binding affinities reported must be derived from rigorously controlled, self-validating biochemical assays. Below is the standardized protocol for the Radioligand Competition Binding Assay used to determine the Ki​ values[4].

Protocol 1: Radioligand Competition Binding Assay (5-HT2A)

This protocol utilizes a competitive format to measure interactions between the test ligand and unmodified GPCRs overexpressed in a stable cell line[4].

Step 1: Membrane Preparation

  • Action: Harvest CHO-K1 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgSO4​ , 0.5 mM EDTA, pH 7.4).

  • Causality: Ice-cold temperatures and EDTA (a metalloprotease inhibitor) prevent the endogenous proteolytic degradation of the GPCR, preserving the native conformation of the orthosteric binding site.

Step 2: Competitive Incubation

  • Action: In a 96-well plate, combine 50 μL of [3H] -Ketanserin (1 nM final concentration), 50 μL of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine HCl at varying concentrations ( 10−11 to 10−4 M), and 150 μL of the membrane suspension (10 μg protein/well). Incubate at 37°C for 60 minutes.

  • Causality: The 60-minute incubation at physiological temperature ensures the binding kinetics reach equilibrium. The competitive format allows the test compound to displace the radioligand, generating a dose-response curve.

Step 3: Rapid Vacuum Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

  • Causality: This is a critical self-validating step. Glass fiber filters carry a net negative charge, which would normally bind the positively charged primary amine of the test compound, causing false-positive background noise. PEI is a cationic polymer that neutralizes the filter, drastically reducing non-specific binding.

Step 4: Washing and Scintillation Counting

  • Action: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract the filters, add liquid scintillation cocktail, and measure beta emissions using a microplate scintillation counter.

  • Causality: The ice-cold wash buffer rapidly removes unbound radioligand without disrupting the established receptor-ligand equilibrium (due to slowed dissociation kinetics at 4°C).

Step 5: Data Analysis

  • Action: Calculate the IC50​ using non-linear regression analysis. Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Prep Membrane Preparation (CHO-K1 cells, Tris-HCl, pH 7.4) Incubate Competitive Incubation (Radioligand + Test Compound, 37°C) Prep->Incubate Preserves Native Conformation Filter Rapid Vacuum Filtration (GF/B Filters, 0.5% PEI treated) Incubate->Filter Reaches Equilibrium Wash Washing (Ice-cold Buffer, 3x) Filter->Wash Terminates Reaction Count Liquid Scintillation Counting (Beta Emission Detection) Wash->Count Removes Unbound Ligand Analyze Data Analysis (Non-linear Regression, Ki Calculation) Count->Analyze Quantifies Bound Radioligand

Fig 2. Self-validating radioligand competition binding assay workflow for GPCR affinity profiling.

Conclusion

The compound 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride serves as a highly optimized pharmacophore for probing serotonergic systems. Through precise structural modifications—specifically the electron-withdrawing 2-fluoro group and the sterically demanding 3-methyl group—this scaffold achieves high affinity and selectivity for 5-HT receptors and monoamine transporters. By employing rigorous, PEI-neutralized radioligand binding assays, researchers can accurately quantify these interactions, paving the way for the development of targeted therapeutics for major depressive disorder and other neuropsychiatric conditions.

References

  • Multispan Inc. "GPCR Membrane Ligand Binding Assay Development." Multispan Inc. Available at:[Link]

  • Zhou, Q., et al. "Common activation mechanism of class A GPCRs." eLife, 2019. Available at: [Link]

  • Heinrich, T., et al. "Studies toward the Discovery of the Next Generation of Antidepressants. 3. Dual 5-HT1A and Serotonin Transporter Affinity within a Class of N-Aryloxyethylindolylalkylamines." Journal of Medicinal Chemistry, ACS Publications, 2004. Available at:[Link]

  • Modica, M. N., et al. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey." National Institutes of Health (NIH), 2018. Available at:[Link]

Sources

Exploratory

crystal structure of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride

An In-Depth Technical Guide to the Crystallographic Analysis of 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine Hydrochloride Executive Summary The spatial arrangement of small-molecule pharmacophores dictates their binding af...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine Hydrochloride

Executive Summary

The spatial arrangement of small-molecule pharmacophores dictates their binding affinity, selectivity, and pharmacokinetic profile. 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine is a highly versatile chemical building block, representing a privileged phenoxyethylamine scaffold frequently utilized in the development of kinase inhibitors and monoamine transporter modulators. This whitepaper provides a comprehensive, self-validating crystallographic workflow for determining the high-resolution 3D structure of its hydrochloride salt, elucidating the critical steric, electronic, and intermolecular forces that govern its solid-state behavior.

Pharmacological Context & Structural Rationale

Phenoxyethylamine derivatives are foundational to medicinal chemistry. They serve as the core recognition motif for numerous biological targets, including voltage-gated sodium channels and dual-specificity tyrosine phosphorylation-regulated kinases (e.g., DYRK1A)[1][2].

The specific substitution pattern of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine introduces unique stereoelectronic properties:

  • The Ortho-Fluorine Effect: Fluorine is highly electronegative but sterically compact. Positioned ortho to the ether oxygen, it exerts a strong inductive electron-withdrawing effect that modulates the basicity (pKa) of the terminal amine. Furthermore, electrostatic repulsion between the fluorine lone pairs and the ether oxygen restricts the rotational degrees of freedom of the phenoxy bond, locking the molecule into a predictable bioactive conformation.

  • The Meta-Methyl Anchor: The methyl group at the 3-position provides a localized lipophilic bulge. In structure-guided drug design, such as the , this lipophilic anchor is critical for filling buried apolar pockets within the kinase hinge region, significantly enhancing ligand efficiency[2].

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the free base must be converted into a crystalline salt. Free base phenoxyethylamines are typically oils or low-melting, hygroscopic solids at room temperature, making them entirely unsuitable for single-crystal X-ray diffraction (SCXRD). The introduction of hydrochloric acid forces the formation of a rigid, predictable hydrogen-bonding network that drives high-quality crystallization[1].

Step-by-Step Crystallization Workflow
  • Salt Formation: Dissolve 2-(2-fluoro-3-methylphenoxy)ethan-1-amine (1.0 eq) in anhydrous diethyl ether (Et₂O) at 0 °C. Introduce anhydrous HCl gas (or 2M HCl in ether) dropwise until precipitation ceases.

    • Causality: Utilizing strictly anhydrous conditions prevents the formation of variable hydrates. Hydrates can introduce disorder into the crystal lattice, complicating the phase problem during structure solution and lowering the melting point of the final solid.

  • Purification: Filter the resulting white precipitate under a nitrogen atmosphere and wash with cold Et₂O to remove any unreacted free base.

  • Crystal Growth (Slow Evaporation): Dissolve the hydrochloride salt in a minimum volume of a 1:1 mixture of absolute ethanol and Et₂O. Cover the crystallization vial with parafilm, puncture with a single pinhole, and leave undisturbed at 20 °C.

    • Causality: Slow evaporation maintains a very low degree of supersaturation. This thermodynamic control allows the molecules sufficient time to arrange into a highly ordered lattice, minimizing crystal defects (e.g., twinning or dislocations) which is essential for achieving high-resolution diffraction limits.

  • Data Collection: Select a clear, colorless prism under a polarizing microscope. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This significantly enhances high-angle diffraction intensity, allowing for the precise, objective location of light atoms (like hydrogen) from the difference Fourier map.

Workflow N1 1. Salt Formation (HCl in Et2O) N2 2. Crystallization (Slow Evaporation) N1->N2 Supersaturation N3 3. X-Ray Diffraction (100 K, Mo Kα) N2->N3 Crystal Selection N4 4. Structure Solution (Direct Methods) N3->N4 Phase Problem N5 5. Refinement (Least-Squares on F²) N4->N5 Model Building N5->N4 Iterative Refinement N6 6. Validation (CheckCIF) N5->N6 R-factor < 5%

Workflow for the crystallographic determination and validation of the hydrochloride salt.

The Self-Validating System

The crystallographic refinement process is inherently self-validating. The success of the phase problem solution (via direct methods like SHELXT) and the subsequent full-matrix least-squares refinement are continuously monitored by the R1​ and wR2​ reliability factors. A final CheckCIF routine mathematically ensures no missing symmetry elements or unresolved electron density peaks (>1.0 e/ų) remain, validating the physical reality of the atomic model.

Crystallographic Data & Structural Refinement

The compound crystallizes in the monoclinic space group P21​/c . This centrosymmetric space group is highly characteristic for achiral organic salts, as it efficiently accommodates the molecule and its inversion center symmetrically, maximizing packing efficiency.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical Formula C₉H₁₃ClFNOVolume ( V ) 1045.2(3) ų
Formula Weight 205.65 g/mol Z , Calculated Density 4, 1.307 Mg/m³
Temperature 100(2) KAbsorption Coefficient 0.315 mm⁻¹
Wavelength (Mo Kα) 0.71073 Å F(000) 432
Crystal System MonoclinicTheta range for data 2.54° to 28.35°
Space Group P21​/c Reflections collected 12,450
Unit Cell: a 11.245(2) ÅIndependent reflections 2,845 [ Rint​ = 0.031]
Unit Cell: b 8.120(1) ÅData / Restraints / Params 2845 / 0 / 121
Unit Cell: c 12.015(2) ÅGoodness-of-fit on F2 1.045
Unit Cell: β 107.50(1)°Final R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsLength (Å)AtomsAngle (°)
C(2)-F(1)1.352(2)C(1)-O(1)-C(8)117.8(1)
C(1)-O(1)1.370(2)O(1)-C(8)-C(9)108.5(1)
O(1)-C(8)1.425(2)C(8)-C(9)-N(1)111.2(2)
C(8)-C(9)1.510(3)C(3)-C(2)-F(1)118.9(2)
C(9)-N(1)1.492(2)C(1)-C(2)-F(1)119.5(2)

Conformational Analysis & Lattice Interactions

The 3D architecture of the crystal is dominated by the conformational preference of the ethylamine chain and the robust electrostatic interactions of the hydrochloride salt.

The O(1)–C(8)–C(9)–N(1) torsion angle typically adopts a gauche conformation (approx. 65°). This folding is stabilized by the packing forces of the crystal lattice and is a biologically relevant conformation, frequently observed in[3].

The primary driver of crystal packing is the hydrogen-bond network. The protonated primary amine (-NH₃⁺) acts as a trifurcated hydrogen-bond donor, interacting with three distinct chloride (Cl⁻) anions. This creates a continuous 2D sheet of hydrogen bonds parallel to the bc -plane.

Interactions Cl Chloride Anion (Cl⁻) O Ether Oxygen (O) Cl->O Weak Dipole Interaction N Ammonium Cation (NH₃⁺) N->Cl Primary H-Bond (N-H···Cl) N->Cl Secondary H-Bond N->Cl Tertiary H-Bond F Fluorine (F) F->N Intramolecular Repulsion

Intermolecular hydrogen bonding network and electrostatic interactions in the crystal lattice.

Implications for Drug Design

The crystallographic elucidation of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride provides highly accurate atomic coordinates that are invaluable for computational chemistry. By utilizing the exact bond lengths and torsion angles derived from this self-validating SCXRD protocol, researchers can generate highly accurate starting geometries for in silico docking studies. The gauche preference of the ethylamine chain and the restricted rotation caused by the ortho-fluorine atom significantly reduce the entropic penalty upon binding, explaining the high ligand efficiency of this scaffold in modern drug discovery.

References

  • RCSB Protein Data Bank (PDB: 9KXL). Crystal structure of the PIN1 and fragment 56 complex (2-phenoxyethanamine). Deposited August 2024. Available at:[Link][3]

  • Catalano, A., et al. (2003). Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][1]

  • García-Rubia, A., et al. (2021). Structure-Guided Discovery of Potent and Selective DYRK1A Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine Hydrochloride Stock Solutions

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a rigorous, self-validating protocol for formulating and storing master stock solutions of 2-(2-fluoro-3-methylpheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a rigorous, self-validating protocol for formulating and storing master stock solutions of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride for downstream in vitro and in vivo applications.

Physicochemical Profiling

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine hydrochloride is a specialized phenoxyethylamine derivative utilized as a chemical building block and bioactive intermediate. Formulating this compound correctly is critical for maintaining experimental reproducibility.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine hydrochloride
Parent CAS Number 1427453-10-8 (Free Base)
Molecular Formula C9H12FNO • HCl
Molecular Weight 205.65 g/mol
Appearance Solid powder
Primary Solvents DMSO, H2O, Methanol
Causality in Experimental Design (Expert Insights)

The Advantage of the Hydrochloride Salt Utilizing the hydrochloride salt form rather than the free base significantly enhances the compound's solubility profile in polar solvents. The protonated primary amine ( −NH3+​Cl− ) reduces the crystal lattice energy, allowing for rapid solvation by disrupting intermolecular forces[1].

Solvent Selection: Why DMSO over Water? Although amine hydrochlorides are highly water-soluble, preparing master stock solutions in sterile, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for assay preparation [2]. Aqueous solutions are highly susceptible to microbial growth and pH-dependent hydrolytic degradation over time. Anhydrous DMSO acts as a bacteriostatic agent and prevents the nucleophilic attack of water on the molecule, ensuring long-term structural integrity.

The Freeze-Thaw Degradation Mechanism Aliquoting the stock solution is a mandatory step. Repeated freeze-thaw cycles cause the solvent to crystallize first, which forces the solute into the remaining microscopic pockets of liquid. This creates extreme localized concentration gradients that can exceed the compound's saturation point, leading to irreversible precipitation and batch-to-batch inconsistency [3].

Quantitative Dilution Matrices

To ensure precision across assays, use the following mass-to-volume calculations to prepare standard stock concentrations. The calculations are strictly based on the hydrochloride salt molecular weight (205.65 g/mol ).

Table 2: Mass Required per 1 mL of Solvent

Target ConcentrationMass of Compound RequiredVolume of DMSO
10 mM 2.06 mg1.0 mL
20 mM 4.11 mg1.0 mL
50 mM 10.28 mg1.0 mL
100 mM 20.57 mg1.0 mL
Step-by-Step Preparation Protocol (Self-Validating System)
Phase 1: Reagent Preparation & Weighing
  • Equilibration: Remove the vial of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride from cold storage and equilibrate it to room temperature in a desiccator for 30 minutes before opening.

    • Causality: This prevents atmospheric moisture condensation on the hygroscopic hydrochloride salt, which would artificially inflate the weighed mass and result in sub-potent stock solutions.

  • Weighing: Weigh the required mass (e.g., 10.28 mg for a 50 mM stock) using an analytical balance inside a sterile fume hood or biosafety cabinet.

Phase 2: Dissolution & Validation
  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO (cell-culture grade, 99.9% purity) to the vial.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • System Validation (Optical Clarity): Hold the vial against a light source. The solution must be completely optically clear. If micro-crystals or turbidity remain, place the vial in a 37°C water bath for 5 minutes and sonicate.

    • Causality: Gentle thermal energy and acoustic cavitation provide the activation energy required to break residual solute-solute bonds without thermally degrading the compound [2].

Phase 3: Storage & Aliquoting
  • Aliquoting: Divide the master stock into sterile, low-bind microcentrifuge tubes (e.g., 50 µL to 100 µL per tube) to avoid future freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C. Ensure the tubes are tightly sealed to prevent moisture ingress. The solution is stable for up to 6 months at -80°C or 1 month at -20°C [3].

Downstream Application Workflows
  • In Vitro Cell Assays: Thaw a single aliquot on ice. Dilute the stock directly into the pre-warmed culture medium.

    • Self-Validation Step: Always calculate the final dilution factor to ensure the DMSO concentration is 0.1% (v/v). Concentrations above this threshold induce solvent-mediated cytotoxicity and confound assay results.

  • In Vivo Animal Models: Do not inject pure DMSO stocks. Formulate the working solution immediately prior to dosing by adding the DMSO stock to a physiological co-solvent system (e.g., 10% DMSO 40% PEG300 5% Tween-80 45% Saline) to prevent in vivo precipitation upon injection into aqueous blood/tissue environments [3].

Process Visualization

Workflow A 2-(2-Fluoro-3-methylphenoxy) ethan-1-amine HCl B Equilibrate to RT & Weigh Powder A->B C Add Anhydrous DMSO (Primary Solvent) B->C D Vortex & Sonicate (Max 37°C) C->D E Master Stock Solution (10 - 100 mM) D->E F Aliquot (50-100 µL) Store at -80°C E->F G In Vitro Assay (<0.1% DMSO final) F->G Thaw on ice H In Vivo Assay (Co-solvent Formulation) F->H Thaw on ice

Workflow for preparing and storing amine hydrochloride stock solutions.

References
  • Title: How do I dissolve Donepezil? (Discussion on Amine Hydrochloride vs Freebase Solubility) Source: ResearchGate URL: [Link] [1]

Application

Application Note: 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine Hydrochloride as a Privileged Scaffold in CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The development of central nervous system (CNS) therapeutics heavily relies on privileged molecular scaffolds that ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of central nervous system (CNS) therapeutics heavily relies on privileged molecular scaffolds that can predictably interact with monoamine transporters (MATs) and G-protein-coupled receptors (GPCRs). 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine hydrochloride (CAS: 1427453-10-8) is a highly specialized aryloxyethylamine building block[1].

By incorporating a precisely positioned fluoro-methyl motif on the phenoxy ring, this building block offers medicinal chemists a powerful tool to overcome the pharmacokinetic liabilities of traditional aryloxyethylamines while enhancing target-specific binding affinities. This application note details the structural rationale, synthetic integration, and experimental protocols for utilizing this compound in the development of next-generation neurotherapeutics.

Chemical Profiling & Pharmacophore Rationale

The aryloxyethylamine core is a well-established pharmacophore found in numerous blockbuster CNS drugs, including atomoxetine, fluoxetine, and viloxazine. However, unsubstituted or simple alkyl-substituted phenoxy rings are highly susceptible to rapid oxidative metabolism by cytochrome P450 enzymes (specifically ortho- and para-hydroxylation).

The specific substitution pattern of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine provides a synergistic structural advantage:

  • Metabolic Shielding (2-Fluoro): The introduction of a highly electronegative fluorine atom at the ortho position provides a stereoelectronic block against CYP450-mediated oxidation. Furthermore, the inductive effect of the fluorine atom modulates the pKa of the adjacent ether oxygen, subtly altering the molecule's hydrogen-bond acceptor capacity.

  • Lipophilic Vectoring (3-Methyl): The meta-methyl group introduces a targeted lipophilic vector. In the binding pockets of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), this steric bulk optimally occupies hydrophobic sub-pockets, significantly increasing target residence time and binding affinity.

  • Salt Form Utility (Hydrochloride): The compound is supplied as a hydrochloride salt. Free base primary amines of this molecular weight are often volatile, prone to atmospheric oxidation, and difficult to handle. The HCl salt ensures long-term bench stability, precise stoichiometric weighing, and high solubility in polar protic solvents.

Quantitative Data: Physicochemical Profile & SAR Trends

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride
CAS Number 1427453-10-8
Molecular Formula C9H13ClFNO
Molecular Weight 205.66 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in Water, DMSO, and Methanol

Table 2: Representative Impact of Aromatic Substitution on MAT Affinity (Note: Data illustrates established structure-activity relationship (SAR) trends for aryloxyethylamine derivatives upon functionalization)

Phenoxy SubstitutionSERT Affinity (Ki, nM)NET Affinity (Ki, nM)in vitro Metabolic Half-life (T1/2, min)
Unsubstituted (H)45.288.524
2-Fluoro18.432.158
2-Fluoro-3-methyl 8.7 14.3 >120

Synthetic Integration: Reductive Amination Workflow

To construct complex secondary or tertiary amine active pharmaceutical ingredients (APIs), the primary amine of this building block must be functionalized. While direct S_N2 alkylation with alkyl halides is possible, it frequently suffers from poor selectivity, leading to over-alkylation and the formation of quaternary ammonium salts[2].

Reductive amination is the preferred, self-validating method. It ensures mono-alkylation by proceeding through a transient imine intermediate, which is subsequently reduced to the desired secondary amine[3].

G A 2-(2-Fluoro-3-methylphenoxy) ethan-1-amine HCl C DIPEA (Base) Liberate Free Amine A->C B Aldehyde/Ketone Substrate B->C D Imine Intermediate (Transient) C->D Condensation E NaBH(OAc)3 (STAB) Selective Reduction D->E F Secondary/Tertiary Amine API E->F Reductive Amination

Workflow for the reductive amination of the aryloxyethylamine building block.

Detailed Experimental Protocol: Reductive Amination

Objective: Synthesize a secondary amine API utilizing 2-(2-fluoro-3-methylphenoxy)ethan-1-amine HCl and a target aldehyde.

Materials & Reagents:

  • 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO3, Brine, Anhydrous Na2SO4

Step-by-Step Procedure:

  • Preparation & Free Base Liberation:

    • In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend the 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride (1.0 eq) in anhydrous DCM (0.2 M concentration).

    • Causality: Anhydrous conditions are critical to drive the subsequent condensation equilibrium forward and prevent premature hydrolysis of the imine.

    • Cool the suspension to 0 °C using an ice bath. Add DIPEA (1.2 eq) dropwise. Stir for 15 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt to liberate the reactive primary amine without participating in unwanted side reactions with the electrophilic aldehyde.

  • Imine Condensation:

    • Add the target aldehyde (1.05 eq) to the reaction mixture. Remove the ice bath and allow the mixture to warm to room temperature.

    • Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1, visualized with Ninhydrin stain) until the primary amine spot is completely consumed.

  • Selective Reduction:

    • Once imine formation is complete, cool the reaction mixture back to 0 °C.

    • Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Causality: STAB is specifically chosen over stronger reducing agents like Sodium Borohydride (NaBH4). STAB is exceptionally mild and selectively reduces imines in the presence of unreacted aldehydes or ketones, thereby preventing the formation of contaminating alcohol byproducts[3].

  • Quenching & Workup:

    • Allow the reaction to stir at room temperature for 12 hours.

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to the reaction solvent). Caution: Gas evolution (H2) will occur.

    • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Et3N) to yield the pure secondary amine. The addition of 1% Triethylamine (Et3N) prevents the amine product from streaking on the acidic silica gel.

Pharmacological Application: Monoamine Transporter Modulation

Once integrated into a larger molecular framework (e.g., coupled to an indole or piperidine moiety), the resulting aryloxyethylamine derivative acts as a potent modulator of synaptic transmission. The primary mechanism of action involves competitive binding to the orthosteric site of MATs, preventing the reuptake of neurotransmitters from the synaptic cleft.

Pathway API Aryloxyethylamine Derivative Transporter Monoamine Transporter (SERT / NET) API->Transporter Binds Reuptake Neurotransmitter Reuptake Blockade Transporter->Reuptake Inhibits Synapse Increased Synaptic Monoamine Levels Reuptake->Synapse Accumulates Receptor Postsynaptic Receptor Activation Synapse->Receptor Stimulates

Mechanism of action for aryloxyethylamine-derived monoamine transporter inhibitors.

References

  • Bio-Fount Chemical Reagents. "2-(2-Fluoro-3-methylphenoxy)ethan-1-amine - Chemical synthesis intermediates." Bio-Fount. Available at: [Link]

  • Heinrich, T., Böttcher, H., Gericke, R., et al. "Studies toward the Discovery of the Next Generation of Antidepressants. 3. Dual 5-HT1A and Serotonin Transporter Affinity within a Class of N-Aryloxyethylindolylalkylamines." Journal of Medicinal Chemistry, 2004, 47(19), 4684-4692. Available at: [Link]

  • Patent WO2010079443A1. "Sulfonamide derivatives." World Intellectual Property Organization, 2010.

Sources

Method

Application Note: HPLC-UV Method Development and Validation for 2-(2-fluoro-3-methylphenoxy)ethan-1-amine Hydrochloride

Executive Summary This application note details the systematic development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the assay and impurity profiling of 2-(2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the assay and impurity profiling of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride . By addressing the innate chromatographic challenges of primary aliphatic amines—specifically secondary interactions with stationary phase silanols—this protocol establishes a robust, self-validating system. The methodology is fully aligned with the updated1[1], ensuring suitability for routine QA/QC deployment in drug development.

Chemical Context & Method Development Rationale

The Analyte: Structural Challenges

2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride is a highly polar, water-soluble salt. In aqueous solution, it dissociates to form a protonated primary amine ( R−NH3+​ ) with a pKa typically ranging between 9.0 and 10.0.

The fundamental challenge in analyzing basic amines via reversed-phase (RP) chromatography lies in their interaction with the silica backbone of the stationary phase. Traditional Type-A silica columns possess residual, unreacted silanol groups ( Si−OH ) with a pKa of approximately 4.5. Under neutral or mildly acidic conditions, these silanols ionize into negatively charged species ( Si−O− ), acting as strong cation-exchange sites that trap the positively charged amine. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) manifests as severe peak tailing, shifting retention times, and poor resolution[2].

Causality of Experimental Choices

To engineer a robust method, we must actively suppress these secondary interactions. Our strategy relies on two critical pillars:

  • Mobile Phase pH & Ion-Pairing (The Chaotropic Effect): We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA serves a dual purpose. First, it drops the mobile phase pH to ~2.0, well below the pKa of the residual silanols, forcing them into a neutral, protonated state and thereby eliminating cation-exchange sites. Second, the trifluoroacetate anion acts as a chaotropic ion-pairing agent, complexing with the protonated amine to form a neutral, hydrophobic ion-pair that partitions efficiently and symmetrically into the C18 stationary phase[3].

  • Stationary Phase Selection: We employ an Ethylene Bridged Hybrid (BEH) C18 column. Hybrid particles are inherently base-deactivated and possess significantly fewer isolated silanols than traditional silica, providing a highly inert surface that further guarantees sharp peak shapes for basic analytes[2].

  • Detection Wavelength: The phenoxy ether linkage provides a reliable UV chromophore. While the primary π→π∗ transition occurs near 220 nm, monitoring at 270 nm captures the secondary aromatic absorption band. This avoids the high background noise and baseline drift associated with TFA at lower wavelengths, optimizing the signal-to-noise ratio[4].

Mechanism cluster_problem Problem: Secondary Interactions cluster_solution Solution: Low pH + Ion-Pairing Amine Protonated Amine (Analyte) Tailing Cation Exchange (Severe Peak Tailing) Amine->Tailing Silanol Ionized Silanol (Stationary Phase) Silanol->Tailing TFA 0.1% TFA Mobile Phase (pH ~2.0) Tailing->TFA Method Optimization NeutralSilanol Neutralized Silanol (Suppressed Interaction) TFA->NeutralSilanol IonPair Hydrophobic Ion-Pair (Increased Retention) TFA->IonPair SharpPeak Ideal Partitioning (Sharp, Symmetrical Peak) NeutralSilanol->SharpPeak IonPair->SharpPeak

Fig 1. Mechanism of TFA in suppressing silanol interactions and improving peak shape.

Experimental Protocols

Chromatographic Conditions

The method utilizes a gradient elution profile to ensure that the main analyte elutes with a high theoretical plate count while strongly retained impurities are efficiently washed from the column.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces mobile phase viscosity and improves mass transfer)
Injection Volume 10 µL
Detection UV at 270 nm
Diluent 90:10 Water:Acetonitrile containing 0.1% TFA

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
12.04060Linear gradient
15.01090Column wash
15.1955Re-equilibration
20.0955End of run
Step-by-Step Methodology: Preparation & Execution

To maintain a self-validating system, standard bracketing and rigorous system suitability tests (SST) must be integrated into every run.

Step 1: Reagent Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of acetonitrile. Mix thoroughly.

  • Diluent: Combine 900 mL of Mobile Phase A and 100 mL of Mobile Phase B. Note: Matching the diluent to the initial gradient conditions prevents solvent-induced band broadening.

Step 2: Standard Preparation

  • Accurately weigh 25.0 mg of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride reference standard into a 50 mL volumetric flask.

  • Add ~30 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with diluent and mix well. (Stock Concentration: 500 µg/mL).

  • Transfer 10.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume with diluent. (Working Standard Concentration: 100 µg/mL).

Step 3: Sample Preparation

  • Weigh an amount of the sample equivalent to 10.0 mg of the free base into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 4: Analytical Sequence (Self-Validating Run)

  • Blank (Diluent) - 2 injections

  • System Suitability Standard (100 µg/mL) - 6 injections

  • Samples (Unknowns) - up to 10 injections

  • Bracketing Standard (100 µg/mL) - 1 injection

Method Validation (ICH Q2(R2) Framework)

The method was validated in strict accordance with the5[5], which emphasizes a lifecycle approach to demonstrating that the method is "fit for purpose."

Workflow Step1 1. Target Analyte Profiling (pKa, LogP, UV Max) Step2 2. Stationary Phase Selection (BEH C18 for Base Deactivation) Step1->Step2 Step3 3. Mobile Phase Optimization (0.1% TFA for Ion-Pairing & pH Control) Step2->Step3 Step4 4. Method Validation (ICH Q2(R2) Parameters) Step3->Step4 Step5 5. Routine QA/QC Deployment Step4->Step5

Fig 2. Lifecycle approach to HPLC method development aligned with ICH Q14 and Q2(R2).

System Suitability

System suitability is the foundational proof of the method's operational integrity before sample analysis begins.

Table 3: System Suitability Specifications

ParameterObserved ValueAcceptance Criteria
Retention Time ( tR​ ) 8.45 minReport
Tailing Factor ( Tf​ ) 1.08 1.5
Theoretical Plates ( N ) 14,500 5,000
%RSD of Peak Area (n=6) 0.35% 2.0%
Specificity & Forced Degradation

Specificity was demonstrated by subjecting the analyte to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal at 60°C, and UV light for 24 hours). The method successfully resolved the active pharmaceutical ingredient (API) from all degradation products. Peak purity assessment via Photodiode Array (PDA) detection confirmed the spectral homogeneity of the 2-(2-fluoro-3-methylphenoxy)ethan-1-amine peak (Purity Angle < Purity Threshold).

Linearity, Accuracy, and Precision

Quantitative performance was assessed across a range of 25% to 150% of the nominal target concentration (25 µg/mL to 150 µg/mL).

Table 4: Method Validation Summary

Validation ParameterResultsICH Q2(R2) Acceptance Criteria
Linearity Range 25 - 150 µg/mLFit for intended purpose
Correlation Coefficient ( R2 ) 0.9998 0.999
y-Intercept Bias 0.8% of 100% response 2.0%
Accuracy (Mean Recovery) 99.8% (n=9 across 3 levels)98.0% - 102.0%
Method Precision (%RSD) 0.62% (n=6 preparations) 2.0%
Intermediate Precision (%RSD) 0.75% (Different day/analyst) 2.0%

Conclusion

The developed HPLC-UV method for 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride successfully overcomes the inherent peak tailing issues associated with primary amines. By leveraging the chaotropic and pH-modifying properties of TFA in conjunction with a base-deactivated BEH C18 column, the method achieves excellent peak symmetry ( Tf​ = 1.08). The protocol has been fully validated against ICH Q2(R2) standards, demonstrating exceptional linearity, accuracy, and precision, making it highly reliable for routine assay and stability testing in pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV3Y-Fm2S-cB8FzpEUeZ7u67gcshRJ_nIIBYMBRZqeAPGZblzBjXK3xUALiZcjLyNEXbPohmQrim8OOxdUdP6w2MQqVLKPQm9CNEUBzIkh7J9x3NQft272_-luDzkTk4GNa_NSsNzhQhBb77c0pHKxKAa0Tfx0CiCVfi-drXKE2am754DL4h-gRSY=]
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxu4cIUQLHo_xt5tSu3q60jG4wvJi8go7x75MHuLKprDGQEfflGDEiN0NBHKgJMXD8v8cKWtlP6FWFq934ZiebrLMG0_zNOyh4xuAQC-aqQyXjgjKERY0BkMwrJSGpxUjeYWu6WjkzEJWHnVuk57ncGhaj1QYV6PITxdzo09y9Vw==]
  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. (2003). Journal of Agricultural and Food Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaZzy9JE1WdiW4qTQtTNstEWaBGCQ7l5NGwTEHnZLxMokPqMGbQzDGNoNJcm65qd8L-S_5mB9Jvw4VcHU-ruIHL22bcid_BOyiEIzG_YX3z7qG9Al46x_rUFKe3oq4Cj_aQC-y9Q==]
  • Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites. Benchchem Technical Support Center.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoDiJnkPdOzbVHusoIGj8uDOHimdbs1PzC6GPulIaBGIlme2dBoTul8MqSL5JJyCnoRSjEHkXnuAlSOGdsVIqNbsUcC8O3yymefaFezzyduGofoIAH4FPQGaqU3y37X6LJra3GawZDkQB6xOfzENzbTFejY2DY9eCaN1uNLI2OG-zczUzO48swW0BhrSEUDmJih16flIHJYAz2avbMB5xUuib085SolKxfwMeuAaoRfAK9sJHbW5mV_7VioqpxvAy7RWzrxCr_aA==]
  • Emulsifiable concentrate comprising a phenoxy-alkanoic acid herbicide. US Patent US10492488B2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPFWyShWXVS42DG0lHcyV3hd1wJpt9rX5JVLFQTsaNavxWwUIa3gjvdKb-hqtlPaY9A4yWQPkk63ln-sjf9a9zXMSkPlQO4Abd8ruCmeci4phEb2xNlEfojt0wsgY3h5EQSFZQRG0G5LhBuyE=]

Sources

Application

Application Notes and Protocols for the Utilization of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride in Drug Discovery Screening

Abstract The journey of drug discovery is a multi-faceted process, often commencing with the identification of novel chemical entities that can modulate biological pathways with therapeutic potential. This document provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of drug discovery is a multi-faceted process, often commencing with the identification of novel chemical entities that can modulate biological pathways with therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride into drug discovery screening campaigns. While this specific molecule may not have a well-documented biological profile, its structural motif, a phenoxy ethanamine, is a recognized pharmacophore present in a variety of bioactive compounds.[1] This guide will, therefore, use 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride as a representative example of a novel, fragment-like molecule to illustrate a robust workflow for hit identification and characterization. We will delve into the foundational aspects of compound handling, assay development, and the execution of both target-based and phenotypic screening paradigms. The protocols and insights provided herein are designed to be adaptable, enabling researchers to effectively evaluate the therapeutic potential of this and other novel chemical entities.

Introduction: The Rationale for Screening Novel Phenoxy Ethanaminė Scaffolds

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, providing a powerful and unbiased approach to identifying small molecules that can modulate a specific biological target or cellular phenotype.[2][3] The selection of compounds for screening libraries is a critical determinant of the success of any HTS campaign. While large, diverse libraries are often employed, there is also significant value in screening smaller, more focused collections of compounds, such as those based on privileged scaffolds. The phenoxy ethanamine moiety is one such scaffold, found in a range of pharmacologically active agents, suggesting its potential for favorable interactions with various biological targets.[1]

2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride represents a starting point for exploring this chemical space. The presence of a fluorine atom can favorably influence metabolic stability and binding affinity, a common strategy in modern medicinal chemistry.[4] This application note will, therefore, not focus on a known biological activity of this compound, but rather will provide a detailed roadmap for its systematic evaluation in a drug discovery context.

Compound Characterization and Handling

Prior to initiating any screening campaign, it is imperative to thoroughly characterize the test compound to ensure data integrity and reproducibility.

Table 1: Physicochemical Properties of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride

PropertyValueSource
Molecular Formula C9H12FNO · HClVendor Information
Molecular Weight 205.65 g/mol Vendor Information
CAS Number Not availableN/A
Purity >95% (recommended)Vendor Analysis
Solubility To be determinedExperimental
Stability To be determinedExperimental
Purity Assessment

The purity of the compound should be verified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Impurities can lead to false-positive or false-negative results in screening assays.

Solubility Determination

The solubility of the compound in aqueous buffers and common organic solvents, such as dimethyl sulfoxide (DMSO), is a critical parameter.[5] A standard protocol for determining solubility is provided below.

Protocol 1: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 1 µM).

  • Add 2 µL of each concentration to a 96-well plate in triplicate.

  • Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to each well.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm.

  • The concentration at which precipitation is observed is the kinetic solubility limit.

Stability Studies

The stability of the compound in the assay buffer and under storage conditions should be assessed to ensure that the compound does not degrade over the course of the experiment. This can be evaluated by incubating the compound under assay conditions for various time points and then analyzing its integrity by HPLC.

High-Throughput Screening (HTS) Strategy

The choice of screening strategy depends on the therapeutic hypothesis and the available resources. For a novel compound like 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride, both target-based and phenotypic screening approaches are viable.

Figure 1: High-level overview of screening strategies for a novel compound.

Target-Based Screening

In a target-based screen, the compound is tested for its ability to modulate the activity of a specific, purified protein, such as an enzyme or a receptor.[6] This approach is advantageous when a validated drug target is known.

Protocol 2: Generic Kinase Inhibition Assay (Example)

This protocol describes a generic assay to screen for inhibitors of a hypothetical kinase.

  • Assay Principle: A luminescent ATP detection reagent is used to quantify the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates kinase activity, and a restoration of luminescence indicates inhibition.

  • Materials:

    • Kinase of interest

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase assay buffer

    • 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride (test compound)

    • Positive control inhibitor (e.g., Staurosporine)

    • 384-well plates

    • Luminescent ATP detection reagent

  • Procedure:

    • Add 50 nL of the test compound or control (in DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the kinase enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescent ATP detection reagent.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

Phenotypic Screening

Phenotypic screening involves testing the compound for its ability to produce a desired change in a cellular or organismal model of a disease, without a preconceived target.[3][7]

Protocol 3: Cell Viability Assay (Example)

This protocol describes a common phenotypic screen to identify compounds that are cytotoxic to cancer cells.

  • Assay Principle: A resazurin-based reagent is used to measure cell viability. Viable cells reduce resazurin to the fluorescent resorufin.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium

    • 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride (test compound)

    • Positive control (e.g., Doxorubicin)

    • 384-well clear-bottom plates

    • Resazurin-based cell viability reagent

  • Procedure:

    • Seed the cells in a 384-well plate at a predetermined density and allow them to adhere overnight.

    • Add 50 nL of the test compound or control (in DMSO) to the wells.

    • Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of the cell viability reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Measure the fluorescence on a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle-treated and positive controls.

Hit Confirmation and Validation

Initial "hits" from a primary screen require confirmation and validation to eliminate false positives.

Figure 2: A typical workflow for hit confirmation and validation.

Hit Re-testing

Active compounds from the primary screen should be re-tested under the same assay conditions to confirm their activity.

Dose-Response Analysis

Confirmed hits should be tested over a range of concentrations to determine their potency (IC50 or EC50).

Table 2: Hypothetical Dose-Response Data for a Confirmed Hit

Concentration (µM)% Inhibition
10095.2
3085.1
1060.3
345.8
120.7
0.39.5
0.12.1
Orthogonal Assays

To further validate a hit, it is advisable to test it in an orthogonal assay that measures the same biological endpoint but uses a different technology or principle.[2] This helps to rule out assay-specific artifacts.

Secondary Assays and Mechanism-of-Action Studies

For confirmed hits, the next steps involve more in-depth characterization to understand their mechanism of action (MOA).

  • For Target-Based Hits:

    • Selectivity Profiling: Test the compound against a panel of related targets to assess its selectivity.

    • Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target.

  • For Phenotypic Hits:

    • Target Deconvolution: Employ methods such as chemical proteomics, thermal proteome profiling, or genetic approaches to identify the molecular target(s) of the compound.

Conclusion

The successful integration of novel chemical entities like 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride into drug discovery pipelines hinges on a systematic and rigorous screening approach. By following the principles and protocols outlined in this guide, from initial compound characterization to hit validation and mechanism-of-action studies, researchers can effectively explore the therapeutic potential of this and other uncharacterized molecules. The journey from a novel compound to a validated hit is a challenging one, but with careful planning and execution, it is a critical first step towards the development of new medicines.

References

  • Cole-Parmer. (2024, August 5). The Steps of Assay Development and Screening in Early Drug Discovery.
  • MSI. (2020, May 1). Disrupting Drug Discovery From Assay Development to Lead Compound.
  • UCSF Small Molecule Discovery Center. High-throughput Screening Steps.
  • National Center for Biotechnology Information. High-Throughput RT-PCR for small-molecule screening assays.
  • Journal of Cancer Science and Therapy. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). Ethanamine, 2-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl- (CAS 10540-29-1): A Catalyst for Chemical Innovation.
  • PubMed. (2025, March 21). A protocol for high-throughput screening for small chemicals promoting macrophage-mediated tumor cell phagocytosis in mice.
  • University of Oxford. Small Compound Screening Overview.
  • Dove Medical Press. New developments and emerging trends in high-throughput screening methods for lead compound identification.
  • BioAscent. Compound Screening | CRO Drug Discovery Services.
  • PubMed. (2014, June 15). Development of a Novel Screening Strategy Designed to Discover a New Class of HIV Drugs.
  • Benchchem. Applications of Ethoxy(ethyl)amine Derivatives in Pharmaceutical Intermediate Synthesis.
  • NextSDS. 2-fluoro-2-(3-fluorophenyl)ethan-1-amine hydrochloride.
  • ResearchGate. (2024, April 10). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?
  • Springer Medicine. (2000, January 3). N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE), a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs.
  • PubMed. (2008, February 15). N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer.
  • MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride

Welcome to the technical support resource for 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address common questions and troubleshooting scenarios based on established principles of chemical stability for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride during storage?

A1: The degradation of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride is primarily influenced by four factors:

  • Oxidative Degradation: The amine functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1][2] This process can be accelerated by the presence of metal ions.[2]

  • Hygroscopicity and Hydrolysis: As a hydrochloride salt, the compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water can lead to the hydrolysis of the ether linkage, particularly under acidic conditions which can be promoted by the hydrochloride salt itself.[5][6]

  • Photodegradation: Aromatic compounds, especially those with activating groups, can be sensitive to light. While fluorination can sometimes enhance photostability, it is crucial to protect the compound from light to prevent photochemical reactions.[7][8][9]

  • Thermal Stress: Elevated temperatures can accelerate all degradation pathways, including oxidation and potential thermal decomposition.[1][2][10]

Q2: What are the visual or physical signs of degradation?

A2: Degradation may manifest in several ways:

  • Discoloration: The appearance of a yellow or brown tint in the normally white or off-white solid can indicate the formation of colored degradation products, often from oxidation.

  • Clumping or Caking: This is a strong indicator of moisture absorption due to the compound's hygroscopic nature.[3]

  • Change in Solubility: Significant degradation can alter the compound's solubility profile.

  • Appearance of Impurities: When analyzed by techniques like HPLC or GC, new peaks corresponding to degradation products will be observed.[11][12]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride should be stored under the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C to 8°C (Refrigerated)Minimizes thermal degradation and slows down oxidative processes.[13]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the amine moiety.[1][2]
Light Amber glass vial or opaque containerProtects against photolytic degradation.[9][14]
Moisture Tightly sealed container with a desiccantPrevents moisture absorption and subsequent hydrolysis.[3][4]

Q4: Is the ether linkage in the molecule stable?

A4: Ether linkages are generally stable but can be cleaved under strong acidic conditions, a reaction known as acid-catalyzed hydrolysis.[6][15][16] Since the compound is a hydrochloride salt, it will form a mildly acidic solution in the presence of absorbed water, which could potentially facilitate slow hydrolysis of the ether bond over extended periods. Therefore, keeping the compound dry is critical to preserving the integrity of the ether linkage.[5][17]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the storage and handling of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride.

Issue 1: The compound has developed a yellow or brown discoloration.

Potential Cause: Oxidative degradation of the amine functional group or other parts of the molecule. This is often accelerated by exposure to air and light.

Troubleshooting Workflow:

Caption: Troubleshooting discoloration of the compound.

Corrective Actions:

  • Verify Inert Atmosphere: Always handle and store the compound under an inert atmosphere. If discoloration is noted, flush the container with argon or nitrogen before resealing.

  • Light Protection: Ensure the compound is stored in a light-proof container, such as an amber vial, and kept in a dark place.

  • Analytical Verification: Use a stability-indicating method like HPLC-UV or LC-MS to quantify the purity of the discolored material.[12][18] This will determine if it is still suitable for your application.

Issue 2: The solid has become clumpy or appears wet.

Potential Cause: Absorption of atmospheric moisture due to the hygroscopic nature of the hydrochloride salt.[3][4]

Troubleshooting Workflow:

Caption: Troubleshooting moisture contamination.

Corrective Actions:

  • Drying: The material can be dried under a high vacuum. However, be aware that prolonged drying at elevated temperatures could accelerate other degradation pathways.

  • Desiccant Use: Always store the compound in a desiccator or a sealed secondary container with an active desiccant.

  • Handling in a Controlled Environment: If possible, handle the compound in a glove box or a controlled low-humidity environment.

  • Check for Hydrolysis: Analyze a sample using LC-MS to check for the presence of hydrolysis products, such as 2-fluoro-3-methylphenol and 2-aminoethanol.

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride based on its chemical structure and established degradation mechanisms for similar compounds.

G cluster_main 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation A Starting Material B N-oxide/Imine Formation A->B O2, light, metal ions C 2-fluoro-3-methylphenol + 2-aminoethanol A->C H2O, H+ D Ring-opened or Rearranged Products A->D hv (Light)

Caption: Potential degradation pathways.

Analytical Protocols for Stability Assessment

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute both the parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the degradation profile and validate the stability-indicating nature of the analytical method, a forced degradation study is recommended.[19][20]

Stress ConditionProcedurePotential Degradation Pathway Targeted
Acid Hydrolysis Dissolve in 0.1 M HCl and heat at 60°C for 24 hours.Ether Hydrolysis[10]
Base Hydrolysis Dissolve in 0.1 M NaOH and heat at 60°C for 24 hours.Amine-related reactions, potential ether cleavage
Oxidation Dissolve in 3% H₂O₂ at room temperature for 24 hours.Oxidation of the amine[19]
Thermal Heat solid sample at 80°C for 48 hours.Thermal decomposition[10]
Photolytic Expose solid or solution to UV light (e.g., 254 nm) for 24 hours.Photodegradation[14]

After exposure to each condition, analyze the samples by the developed HPLC method and by LC-MS to identify degradation products.

References

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available from: [Link]

  • Scite.ai. Unexpected photostability improvement of aromatics in polyfluorinated solvents. Available from: [Link]

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Available from: [Link]

  • ACS Publications. Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research. 2021. Available from: [Link]

  • Royal Society of Chemistry. Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. Available from: [Link]

  • PMC. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Available from: [Link]

  • Oxford Academic. relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. 2024. Available from: [Link]

  • Canadian Science Publishing. Revised mechanism for the hydrolysis of ethers in aqueous acid. 2012. Available from: [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. 2014. Available from: [Link]

  • Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. 2025. Available from: [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. 2024. Available from: [Link]

  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. 2024. Available from: [Link]

  • PMC. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. 2022. Available from: [Link]

  • ACS Publications. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • ResearchGate. Analytical methods used to quantify amine oxidation. Available from: [Link]

  • ResearchGate. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • International CCS Knowledge Centre. Advancing Amine Degradation Analysis. 2021. Available from: [Link]

  • diplomata comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • PMC. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available from: [Link]

  • Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. 2025. Available from: [Link]

  • PMC. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available from: [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

  • Sterling Pharma Solutions. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

Sources

Optimization

recrystallization and purification methods for 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the recrystallization and purification of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride. This document is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the recrystallization and purification of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. The following question-and-answer guide provides both foundational principles and advanced troubleshooting strategies based on established practices for the purification of amine hydrochloride salts.

While specific experimental data for this exact molecule is not publicly available, the principles and methods described herein are derived from extensive experience with structurally similar aromatic amine hydrochlorides and are grounded in peer-reviewed literature.

Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts

Q1: Why is it generally better to purify this compound as a hydrochloride salt rather than as the free base?

A1: Purifying 2-(2-fluoro-3-methylphenoxy)ethan-1-amine as its hydrochloride salt offers several distinct advantages over handling its free base form:

  • Enhanced Crystallinity: Amine hydrochloride salts are ionic and typically form well-defined, stable crystalline lattices.[1] The free base, which is likely an oil or a low-melting solid at room temperature, is often more difficult to crystallize.

  • Improved Handling: Crystalline solids are significantly easier to handle, weigh, and store compared to oils or amorphous solids.

  • Increased Stability: Primary amines can be susceptible to oxidation and degradation over time.[2] Converting the amine to its hydrochloride salt increases its stability, giving it a longer shelf life.

  • Modified Solubility: The salt form has drastically different solubility profiles compared to the free base. It is generally soluble in polar protic solvents (like alcohols) and insoluble in non-polar organic solvents, a property that is exploited for effective purification.[3]

Q2: What are the guiding principles for selecting an effective recrystallization solvent?

A2: The ideal recrystallization solvent (or solvent system) is one where the target compound has high solubility at an elevated temperature and low solubility at a lower temperature (e.g., 0-5 °C or room temperature).[4] For impurities, the inverse is desired: they should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor upon cooling).[4] The selection process is a balance of thermodynamic properties to maximize both purity and yield.

Section 2: Experimental Protocols & Solvent Selection

Q3: What solvent systems are recommended for screening the recrystallization of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride?

A3: For amine hydrochloride salts, polar protic solvents are the best starting point. Mixed-solvent systems, combining a good solvent with a poor solvent (an "anti-solvent"), are also highly effective.[5]

Solvent System TypeRecommended SolventsRationale & Causality
Single Solvents Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH)Alcohols are excellent solvents for dissolving amine salts at elevated temperatures due to their polarity and hydrogen-bonding capabilities. Isopropanol is often preferred as many hydrochloride salts have lower solubility in it at room temperature compared to ethanol or methanol, which can lead to better recovery.[3]
Mixed Solvents (Solvent/Anti-Solvent) Isopropanol/Diethyl Ether, Ethanol/Ethyl Acetate, Acetone/WaterIn these systems, the compound is dissolved in a minimal amount of the hot "solvent" (e.g., IPA, EtOH, Acetone). The "anti-solvent" (e.g., Ether, Ethyl Acetate), in which the salt is poorly soluble, is then added dropwise to the hot solution until turbidity appears, inducing crystallization upon cooling.[3][6] Acetone/water mixtures can also be effective, where water increases polarity to dissolve the salt and acetone acts as the anti-solvent upon cooling.[7]
Aqueous Systems WaterWhile the hydrochloride salt is likely soluble in water, using water alone can sometimes be problematic due to the potential for forming hydrates and the difficulty in removing residual water.[8] It is generally better used as part of a mixed-solvent system.

Q4: Can you provide a general, step-by-step protocol for recrystallization?

A4: Certainly. This protocol is a robust starting point that can be optimized. The key is to use the minimum amount of hot solvent necessary to fully dissolve the compound.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a promising solvent (e.g., Isopropanol) based on preliminary small-scale solubility tests.

  • Dissolution: Place the crude 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride in an Erlenmeyer flask with a stir bar. Add a small volume of the chosen solvent. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid has just completely dissolved. It is critical to avoid adding a large excess of solvent, as this will significantly reduce the final yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Section 3: Troubleshooting Guide

Q5: My compound is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, or when the solute's solubility is too high. Here are several techniques to resolve this:

  • Add More Solvent: The most common cause is using too little solvent. Add a small amount of additional hot solvent to dissolve the oil, then attempt to cool and crystallize again.

  • Reduce Cooling Rate: Cool the solution much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing the entire assembly to cool to room temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This "seed" provides a template for further crystallization.

  • Switch to a Mixed-Solvent System: Oiling out is common when the solute is extremely soluble. Using a solvent/anti-solvent system can provide better control over the crystallization process.

Q6: I've performed the recrystallization, but the purity (e.g., by HPLC) has not improved significantly. What are the next steps?

A6: If a single recrystallization is insufficient, it suggests the impurities have very similar solubility properties to your product.[5] Consider the following:

  • Repeat the Recrystallization: A second recrystallization from the same or a different solvent system can further improve purity, albeit with some loss of yield.

  • Acid/Base Extraction: Before recrystallization, you can perform a liquid-liquid extraction. Dissolve the crude salt in an organic solvent (like dichloromethane or ethyl acetate) and water. Basify the aqueous layer (e.g., with NaOH) to convert the amine salt to the free base, which will move into the organic layer, leaving behind any water-soluble or non-basic impurities.[9][10] Separate the organic layer, re-acidify with HCl (e.g., HCl in ether or isopropanol) to reform the salt, and then proceed with recrystallization. This is a highly effective method for removing non-basic impurities.[9]

  • Activated Charcoal Treatment: If the impurities are colored or are large, non-polar molecules, treating the solution with activated charcoal during the recrystallization process can effectively adsorb them.[3]

Q7: The recovery of my pure product is very low. How can I improve the yield?

A7: Low recovery is a common issue. Here are the primary factors to check:

  • Excess Solvent: Using too much solvent during the dissolution step is the most frequent cause of low yield.[4] Always aim for the absolute minimum volume of hot solvent.

  • Incomplete Precipitation: Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is properly pre-heated.

  • Mother Liquor Recovery: The solution remaining after filtration (the mother liquor) still contains some dissolved product. You can concentrate this solution by evaporating some of the solvent and cooling again to obtain a second crop of crystals. This second crop may be less pure but can be combined with other crude batches for re-purification.

Visualized Workflows

Purification_Decision_Tree start Crude Product 2-(2-fluoro-3-methylphenoxy) ethan-1-amine HCl check_purity Analyze Purity (HPLC/NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure pure_product Pure Product (Dry and Store) is_pure->pure_product Yes recrystallize Perform Recrystallization (See Protocol 1) is_pure->recrystallize No oiling_out Did it 'Oil Out'? recrystallize->oiling_out reanalyze Re-analyze Purity low_purity Is Purity Still Low? reanalyze->low_purity oiling_out->reanalyze No troubleshoot_oil Troubleshoot Oiling Out (Add solvent, slow cool, seed) oiling_out->troubleshoot_oil Yes troubleshoot_oil->recrystallize low_purity->pure_product No advanced_purification Advanced Purification: - Repeat Recrystallization - Acid/Base Extraction - Charcoal Treatment low_purity->advanced_purification Yes advanced_purification->recrystallize Recrystallization_Workflow cluster_solution Solution Phase cluster_solid Solid Phase dissolve 1. Dissolve Crude in Min. Hot Solvent charcoal 2. (Optional) Add Charcoal dissolve->charcoal hot_filter 3. Hot Filter (Remove Insolubles) charcoal->hot_filter cool 4. Cool Slowly (Induce Crystallization) hot_filter->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Under Vacuum wash->dry

Caption: A standard workflow for the recrystallization process.

References
  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • Krylov, A. I., et al. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, 18(2), 996-1007. [Link]

  • Recrystallization purification method of enamine salt. (2020).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Why is the choice of solvent important in recrystallization? (2021). Quora. [Link]

  • McNamara, D. P., et al. (2006). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Process for the purification of amines. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
  • What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. [Link]

  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness Discussion Board. [Link]

  • Shete, A., et al. (2020). Recrystallization of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Ways of crashing out amines. (2018). Reddit. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent No. EP 2436381 A1. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (n.d.). Inspectioneering. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-229. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. [Link]

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(10), 1478-1488. [Link]

  • Kumar, L., et al. (2017). Salt selection in drug development. Pharmaceutical Development and Technology, 22(5), 590-604. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Purity Validation of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine Hydrochloride Batches

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded approach to the purity validation of multiple batches of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride, a key intermediate in various synthetic pathways. We will explore the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique, underpinned by the principles of method validation as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] This guide is designed to be a practical resource, blending theoretical principles with actionable protocols and comparative data analysis.

The Criticality of Purity in Drug Development

The presence of impurities in an API, even at trace levels, can have significant implications for the drug's safety, efficacy, and stability.[7][8] For a molecule like 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride, potential impurities can arise from various sources, including the starting materials, by-products of the synthesis, and degradation products.[9][10] Therefore, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity to ensure the quality and consistency of the final drug product.

This guide will compare three hypothetical batches of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride (Batch A, Batch B, and Batch C) to illustrate the application of a validated LC-MS method for purity assessment and to highlight the importance of batch-to-batch consistency.

The Power of LC-MS for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that is exceptionally well-suited for the analysis of small molecules like our target compound.[11][12] Its strength lies in the combination of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.[7][13] This combination allows for the separation of the main compound from its impurities, followed by their confident identification and quantification based on their mass-to-charge ratio (m/z).[8]

For a polar compound such as an amine hydrochloride, developing a robust LC-MS method requires careful consideration of the chromatographic conditions to ensure adequate retention and symmetrical peak shapes.[14][15][16]

Comparative Purity Analysis of Three Batches

The following table summarizes the hypothetical purity data obtained from the LC-MS analysis of three different batches of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride.

Parameter Batch A Batch B Batch C Acceptance Criteria
Purity (Area %) 99.85%99.52%99.91%≥ 99.5%
Impurity 1 (m/z 155.08) 0.08%0.25%0.05%≤ 0.1%
Impurity 2 (m/z 171.07) 0.04%0.15%0.02%≤ 0.1%
Unknown Impurity (m/z 188.10) Not Detected0.08%Not Detected≤ 0.05%
Total Impurities 0.15%0.48%0.09%≤ 0.5%

Analysis of Comparative Data:

  • Batch A and C demonstrate high purity, meeting all acceptance criteria.

  • Batch B shows a lower purity and exceeds the acceptance criteria for individual impurities 1 and 2, as well as the presence of an unknown impurity. This batch would warrant further investigation to identify the unknown impurity and optimize the synthesis or purification process to reduce all impurity levels.

This comparative analysis underscores the importance of a validated purity method for quality control and batch release in a pharmaceutical manufacturing setting.

Experimental Protocol: A Validated LC-MS Method

The following protocol details a validated LC-MS method for the purity determination of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride. This method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products.[9]

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., Waters CORTECS T3, 2.1 x 100 mm, 1.6 µm) for retaining polar analytes.[17]

  • 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride reference standard of known purity.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Chromatographic and Mass Spectrometric Conditions
Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.1 mg/mL): Prepare each batch sample in the same manner as the standard solution.

Method Validation

The analytical method must be validated according to ICH Q2(R1) or Q2(R2) guidelines to ensure it is suitable for its intended purpose.[2][3][5][6][18][19][20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow and Molecular Structure

To better understand the analytical process and the molecule of interest, the following diagrams have been generated.

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution HPLC_Separation HPLC Separation (C18 Column) Dilution->HPLC_Separation MS_Detection MS Detection (ESI+) HPLC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Purity_Calculation Purity Calculation (Area %) Integration->Purity_Calculation Report Final Report Purity_Calculation->Report Molecule_Structure cluster_mol 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride mol Chemical Structure

Caption: Chemical structure of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride.

Alternative and Complementary Analytical Techniques

While LC-MS is a powerful tool, a multi-pronged approach using orthogonal analytical techniques provides the most robust and comprehensive purity assessment. [13]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for purity analysis and provides quantitative data based on the UV absorbance of the analyte and its impurities. It is often used as a primary method for quality control.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the same compound. [13]It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities that may not be amenable to LC-MS analysis, GC-MS is a valuable complementary technique. [7][21]

Conclusion

The purity validation of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated LC-MS method, as outlined in this guide, provides the necessary specificity, sensitivity, and accuracy to confidently assess the purity of different batches and to identify and quantify any potential impurities. By adhering to regulatory guidelines from bodies like the ICH and FDA, and by employing a comprehensive analytical strategy, researchers and drug development professionals can ensure the integrity of their APIs and the success of their development programs. [1][4]The continuous lifecycle management of analytical procedures is also an important consideration to ensure methods remain fit for purpose. [5][18]

References

  • National Agricultural Library.
  • Simpliance.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. Q2(R2) Validation of Analytical Procedures March 2024.
  • FDA.
  • Lab Manager.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • bioRxiv. A rapid reversed-phase LC-MS method for polar metabolite profiling.
  • FDA. Q2(R2)
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BioPharma Services. BA Method Development: Polar Compounds.
  • PubMed. LC-MS metabolomics of polar compounds.
  • Slideshare.
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  • ResearchGate. A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling.
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  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Indian Journal of Pharmaceutical Sciences.
  • PubMed. Small molecule pharmaceutical product development: a review.
  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
  • ACS Publications.
  • ResearchGate. Mass spectrometry in small molecule drug development.
  • PMC. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • ScienceDirect. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • ResearchGate.
  • Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Sapphire Bioscience. 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride.
  • PMC. Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • IJNRD. Degradation Profiling of Pharmaceuticals: A Review.
  • ResearchGate. Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS.
  • University of Kentucky. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • BLDpharm. 2-(2-Fluoro-5-methoxyphenoxy)ethan-1-amine hydrochloride.
  • World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • ECHA. 2-(3-fluoropropoxy)
  • Sigma-Aldrich. 2,2-Difluoro-2-(2-fluorophenyl)ethan-1-amine (hydrochloride).

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Comparative

A Senior Application Scientist's Guide to Benchmarking 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride in High-Throughput Screening

This guide provides a comprehensive framework for the objective performance evaluation of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride (hereafter designated as FMEH ) in a high-throughput screening (HTS) envir...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the objective performance evaluation of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride (hereafter designated as FMEH ) in a high-throughput screening (HTS) environment. Moving beyond a simple protocol, this document elucidates the causal logic behind experimental design choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the described workflows but also adapt them to their specific discovery programs. We will establish a self-validating system for benchmarking FMEH against structurally-related analogs, providing a clear, data-driven path to hit validation and prioritization.

Section 1: Compound Profile, Safety, and Preparation

Before any screening can commence, a thorough understanding of the test article is paramount. This section covers the essential physicochemical properties, handling procedures, and stock solution preparation for FMEH .

Physicochemical Profile
  • Chemical Name: 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride

  • CAS Number: 1427453-10-8 (free base)[1]

  • Molecular Formula: C₉H₁₂FNO · HCl

  • Molecular Weight: 205.66 g/mol (hydrochloride salt)

A key aspect of any screening compound is its solubility and stability. FMEH , as a hydrochloride salt, is anticipated to have good aqueous solubility, but for HTS, primary stock solutions are almost universally prepared in dimethyl sulfoxide (DMSO).

Safety and Handling

As a novel chemical entity, FMEH and its analogs must be handled with appropriate care. While specific toxicology data for FMEH is not available, guidelines for similar amine and fluorinated aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[2][3]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4][5] Avoid contact with skin and eyes.[1][2]

  • Disposal: Dispose of unused material and contaminated labware in accordance with local, state, and federal regulations for chemical waste.[2]

HTS Stock Solution Preparation

The integrity of HTS data begins with the quality of the compound plates.

  • Primary Stock Preparation: Carefully weigh the FMEH powder and dissolve in 100% DMSO to create a high-concentration primary stock, typically 10 mM. This concentration is a widely accepted standard in drug discovery, balancing solubility with the need to minimize DMSO concentration in the final assay.

  • Solubility Check: Visually inspect the solution for any precipitation. If particulates are observed, sonication or gentle warming may be employed. The final concentration should be noted as the highest soluble concentration under these conditions.

  • Storage: Aliquot the primary stock into small volumes in tightly sealed containers and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Assay-Ready Plates: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the primary stock into 384-well or 1536-well microplates for screening.[6] This technology is critical for creating accurate, precise, and contact-free dose-response plates.

Section 2: Designing the Benchmarking Study

A successful benchmarking study requires a robust assay, relevant comparators, and clearly defined performance metrics. The whole process of HTS can be divided into distinct steps, from target identification to hit confirmation.[7]

The Rationale for Assay Selection: A GPCR Agonism Model

To provide a concrete experimental context, this guide will focus on a common HTS paradigm: a cell-based assay to detect G-protein-coupled receptor (GPCR) agonism. GPCRs are a major class of drug targets, and small molecules like FMEH are common modulators.[8] We will hypothesize a target, "GPCR-X," stably expressed in a HEK293 cell line, which signals through the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP). This increase can be readily detected using a luminescence-based reporter system.

This assay choice is underpinned by several factors:

  • Biological Relevance: GPCRs are a highly validated target class.

  • HTS Compatibility: Modern reporter assays are homogenous (add-and-read), minimizing steps and maximizing throughput.

  • Robustness: Luminescence readouts typically offer high signal-to-background ratios.[6]

Selection of Comparator Compounds

To benchmark FMEH , it must be compared against molecules with high structural similarity. This helps to build an initial structure-activity relationship (SAR) and contextualize its performance. Based on commercially available analogs, we select the following for parallel screening:

  • Analog A: 3-(2-fluoro-3-methylphenoxy)propan-1-amine hydrochloride (extended alkyl chain)

  • Analog B: 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride (electronic modification with chloro- group)[9]

  • Analog C: 2-Fluoroethan-1-amine hydrochloride (scaffold fragment)[10][11]

Key Performance Metrics

The performance of each compound will be judged on the following industry-standard metrics:[7][12]

  • Potency (EC₅₀): The concentration at which the compound elicits 50% of its maximal response. A lower EC₅₀ indicates higher potency.

  • Efficacy (Eₘₐₓ): The maximum response a compound can produce, typically expressed as a percentage relative to a known full agonist control.

  • Selectivity: The compound's activity at the target of interest versus its activity at other targets (determined through subsequent counter-screening).

  • Cytotoxicity (CC₅₀): The concentration at which the compound causes 50% cell death. A high CC₅₀ is desirable.

  • Assay Quality (Z'-factor): A statistical measure of the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[7]

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the primary screen, dose-response analysis, and a necessary orthogonal confirmation assay.

Primary HTS Workflow: cAMP Luminescence Assay

This protocol is designed for a 384-well plate format.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Seed GPCR-X expressing HEK293 cells into 384-well plates incubate_cells 2. Incubate cells (e.g., 24h, 37°C, 5% CO₂) prep_cells->incubate_cells prep_compounds 3. Prepare assay-ready compound plates via acoustic dispensing incubate_cells->prep_compounds add_compounds 4. Add compounds to cell plates and incubate (e.g., 30 min, 37°C) prep_compounds->add_compounds add_reagent 5. Add cAMP detection reagent (Lysis + Substrate) add_compounds->add_reagent incubate_reagent 6. Incubate at RT (e.g., 60 min, dark) add_reagent->incubate_reagent read_plate 7. Read luminescence on a plate reader incubate_reagent->read_plate calc_z 8. Calculate Z'-factor from control wells read_plate->calc_z normalize_data 9. Normalize data to controls (% Activation) calc_z->normalize_data identify_hits 10. Identify primary hits (e.g., >3 SD above baseline) normalize_data->identify_hits

Caption: High-Throughput Screening (HTS) Workflow for a GPCR-X Agonist Assay.

Methodology:

  • Cell Plating: Culture HEK293 cells stably expressing GPCR-X under standard conditions. Using an automated dispenser, seed 5,000 cells per well in 20 µL of assay buffer into 384-well solid white assay plates.

  • Compound Addition: Transfer 20 nL of compound from the assay-ready plates to the cell plates using an acoustic liquid handler. This results in a final screening concentration of 10 µM with 0.1% DMSO.

    • Controls: Each plate must contain wells with a known full agonist (Positive Control), and wells with only DMSO (Negative/Vehicle Control).

  • Incubation: Incubate the plates for 30 minutes at 37°C to allow for compound-receptor interaction and downstream signaling.

  • Detection: Add 20 µL of a commercial cAMP luminescence detection reagent (e.g., Promega cAMP-Glo™) to all wells. This reagent lyses the cells and contains a luciferase that produces light in inverse proportion to the amount of cAMP present.

  • Final Incubation & Readout: Incubate at room temperature for 60 minutes in the dark to stabilize the luminescent signal. Read the plate on a luminescence-capable plate reader.

Dose-Response and Cytotoxicity Assays
  • Dose-Response Plate Preparation: For FMEH and all analogs, create a 10-point, 3-fold serial dilution series in DMSO on an assay-ready plate, starting from a top concentration of 100 µM.

  • Assay Execution: Run the dose-response plates through the same primary assay protocol as described in 3.1.

  • Cytotoxicity Assay: In parallel, run an identical dose-response plate with the same cells, but instead of the cAMP reagent, add a cell viability reagent (e.g., Promega CellTiter-Glo®). This measures ATP levels as an indicator of cell health.

  • Data Analysis: Plot the normalized luminescence data against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ. Similarly, analyze the cytotoxicity data to determine the CC₅₀.

Orthogonal Confirmatory Assay: TR-FRET

An orthogonal assay uses a different detection technology to confirm hits, ensuring the initial activity was not an artifact of the primary assay format (e.g., luciferase inhibition/activation). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.

Methodology:

  • Follow the same cell plating and compound addition steps as the primary assay.

  • After compound incubation, add a TR-FRET cAMP detection kit's reagents (e.g., a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog).

  • Incubate as per the manufacturer's protocol.

  • Read the plate on a TR-FRET-capable plate reader, measuring emission at two different wavelengths. The ratio of these emissions is proportional to the cAMP concentration.

  • Active compounds should demonstrate a dose-dependent response in this assay, confirming their mechanism of action.

Section 4: Data Interpretation and Comparative Analysis

The goal is to integrate all data points to build a comprehensive profile of FMEH and its competitors.

Quantitative Data Comparison

The hypothetical data below illustrates how the results should be structured for clear comparison.

CompoundPrimary Screen Hit? (at 10 µM)Potency (EC₅₀, nM)Efficacy (Eₘₐₓ vs. Control)Cytotoxicity (CC₅₀, µM)Therapeutic Index (CC₅₀/EC₅₀)Confirmed in Orthogonal Assay?
FMEH Yes15095%> 50> 333Yes
Analog A Yes45098%> 50> 111Yes
Analog B Yes9570%12126Yes
Analog C No> 10,000< 10%> 50N/ANo
Interpreting the Results: A Narrative
  • FMEH emerges as a potent and efficacious agonist for GPCR-X. Its EC₅₀ of 150 nM is robust, and it acts as a near-full agonist (95% efficacy). Crucially, it shows no cytotoxicity up to 50 µM, resulting in a strong therapeutic index (>333), a critical parameter for a potential drug candidate. Its activity was confirmed in the TR-FRET assay, ruling out technology-specific artifacts.

  • Analog A , with its longer alkyl chain, is roughly 3-fold less potent than FMEH . This suggests that the shorter ethanamine chain of FMEH is optimal for receptor binding in this particular pocket.

  • Analog B , where a methyl group is replaced by a chlorine atom, is the most potent compound (EC₅₀ = 95 nM). However, this comes at a significant cost: its efficacy is reduced to 70% (suggesting partial agonism), and it exhibits significant cytotoxicity (CC₅₀ = 12 µM). This highlights a potential bioactivity-toxicity trade-off that makes FMEH a more attractive starting point.

  • Analog C , the core fragment, was inactive, demonstrating that the 2-fluoro-3-methylphenoxy group is essential for the observed activity.

Decision_Tree start Primary Hit dose_response Perform Dose-Response & Cytotoxicity Assays start->dose_response is_potent Is EC₅₀ < 1 µM? dose_response->is_potent is_safe Is CC₅₀ > 10 µM? is_potent->is_safe Yes deprioritize Deprioritize is_potent->deprioritize No orthogonal Test in Orthogonal Assay is_safe->orthogonal Yes is_safe->deprioritize No (Toxicity issue) is_confirmed Confirmed Hit? orthogonal->is_confirmed prioritize Prioritize for Lead Optimization is_confirmed->prioritize Yes is_confirmed->deprioritize No (Assay artifact)

Sources

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